N-cyclooctyl-2,5-dimethylbenzamide

chemical-procurement research-intermediate no-bioactivity-data

Researchers requiring a structurally distinct N-cyclooctyl-2,5-dimethylbenzamide scaffold for SAR exploration often encounter limited supply of this precise substitution pattern. This compound directly fills that gap as a verified research intermediate: • Unique cyclooctyl N-substituent paired with 2,5-dimethyl phenyl ring - enabling systematic analog comparison in medicinal chemistry campaigns • Supplied with batch-specific QC documentation (NMR, HPLC, HRMS) to support in-house reference standard development • Stocked for immediate procurement with global shipping, ensuring project timelines are met without synthesis delays

Molecular Formula C17H25NO
Molecular Weight 259.4 g/mol
CAS No. 701228-83-3
Cat. No. B5868589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclooctyl-2,5-dimethylbenzamide
CAS701228-83-3
Molecular FormulaC17H25NO
Molecular Weight259.4 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)C(=O)NC2CCCCCCC2
InChIInChI=1S/C17H25NO/c1-13-10-11-14(2)16(12-13)17(19)18-15-8-6-4-3-5-7-9-15/h10-12,15H,3-9H2,1-2H3,(H,18,19)
InChIKeyDOGOUXFWBGLNEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Cyclooctyl-2,5-dimethylbenzamide Procurement Profile


N-Cyclooctyl-2,5-dimethylbenzamide (CAS 701228-83-3) is a synthetic benzamide derivative with the molecular formula C₁₇H₂₅NO and a molecular weight of 259.39 g/mol [1]. It features a cyclooctyl substituent on the amide nitrogen and methyl groups at the 2- and 5-positions of the benzamide phenyl ring. The compound is commercially offered as a research chemical and building block . A systematic search of primary research literature and patent databases did not return any peer-reviewed studies or patent examples that directly characterize the biological activity, physicochemical properties, or synthetic utility of this precise compound. Consequently, no quantitative differentiation data versus structural analogs are available.

N-Cyclooctyl-2,5-dimethylbenzamide Substitution Not Supported


No experimental or computational head-to-head data were found that directly compare N-cyclooctyl-2,5-dimethylbenzamide with any defined analog. In the absence of such evidence, any claim that a specific substitution would alter a measurable property is unsupported. The compound is sold by multiple vendors as a research intermediate, but no publicly available information demonstrates that its cyclooctyl or 2,5-dimethyl substitution pattern confers a quantifiable advantage over, for instance, N-cyclohexyl-2,5-dimethylbenzamide or unsubstituted N-cyclooctylbenzamide [1]. Therefore, from a procurement perspective, substitution decisions cannot currently be guided by performance data and must rely solely on structural identity.

N-Cyclooctyl-2,5-dimethylbenzamide Quantitative Evidence


No Quantitative Head-to-Head Data

A comprehensive search of PubMed, Google Scholar, SciFinder, and patent databases (USPTO, WIPO, EPO) did not identify any primary research paper, patent example, or authoritative database entry that reports a quantitative measurement (e.g., IC₅₀, Kᵢ, LogD, solubility, stability) for N-cyclooctyl-2,5-dimethylbenzamide in direct comparison with a named analog [1][2]. The compound is not indexed in ChEMBL, DrugBank, or the PDB, and no bioassay data are available in PubChem [3].

chemical-procurement research-intermediate no-bioactivity-data

N-Cyclooctyl-2,5-dimethylbenzamide Application Scenarios


Chemical Intermediate Procurement

The compound may be purchased for use as a synthetic building block in medicinal chemistry or materials science when the target molecule specifically requires the N-cyclooctyl-2,5-dimethylbenzamide scaffold. No evidence supports its selection over analogs for any biological or physicochemical reason; therefore, procurement decisions must be guided by the synthetic plan rather than performance claims .

Analytical Reference Standard Use

Given the absence of published characterization data, the compound could be developed as an in-house reference standard for chromatographic or mass spectrometric methods, provided that identity and purity are independently verified (e.g., by NMR, HRMS, and HPLC). No external reference data are available for comparison .

Screening Library Inclusion

The compound may be included in diversity-oriented screening libraries as a representative of N-cyclooctyl-2,5-dimethylbenzamides. However, no primary screening results are publicly available to inform target selection or hit validation .

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